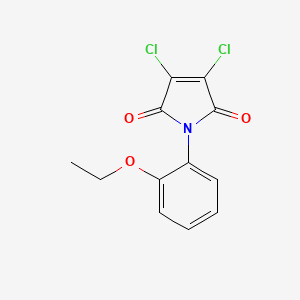
3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring substituted with chlorine atoms and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-ethoxybenzaldehyde with 3,4-dichloroaniline under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the pyrrole ring, followed by oxidation to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
化学反応の分析
Types of Reactions
3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
科学的研究の応用
3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
3,4-dichloro-1H-pyrrole-2,5-dione: Lacks the ethoxyphenyl group, resulting in different chemical properties and applications.
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione:
Uniqueness
3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both chlorine atoms and the ethoxyphenyl group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
生物活性
3,4-Dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its pharmacological potential.
This compound has the molecular formula C12H9Cl2NO3 and is characterized by a pyrrole ring substituted with chlorine and ethoxyphenyl groups. The synthesis typically involves multi-step reactions starting from simpler pyrrole derivatives, utilizing methods such as Vilsmeier-Haack reactions for chlorination and subsequent functionalization with ethoxy groups.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties . For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The activity of this compound against specific pathogens remains to be fully characterized but is expected to follow similar trends observed in related derivatives.
Antitumor Activity
One of the most promising aspects of this compound is its potential as an antitumor agent . Studies on related pyrrole derivatives have demonstrated their ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For instance, compounds like 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown efficacy against colon cancer cell lines (HCT-116, SW-620) with growth inhibition concentrations (GI50) in the nanomolar range (approximately 1.0–1.6×10−8M) .
The proposed mechanism involves the interaction of these compounds with ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor). Molecular docking studies suggest that these interactions stabilize complexes that inhibit receptor activity, thereby blocking downstream signaling pathways involved in tumor growth .
Case Studies and Research Findings
Research has focused on synthesizing various derivatives of this compound to assess their biological activities:
特性
IUPAC Name |
3,4-dichloro-1-(2-ethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-8-6-4-3-5-7(8)15-11(16)9(13)10(14)12(15)17/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWYIVXPBNPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














